3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) is a complex organic compound characterized by its biphenyl core linked through ether bonds to hydroxypropane and imidazolidine-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Etherification: The biphenyl core is then subjected to etherification with 2-hydroxypropane derivatives under basic conditions to form the biphenyl-oxy-hydroxypropane intermediate.
Imidazolidine-Dione Formation: The final step involves the reaction of the intermediate with 5,5-dimethylimidazolidine-2,4-dione under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropane moieties, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the imidazolidine-dione groups, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are typical reagents.
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.
Medicine
Pharmaceutical research explores the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the hydroxypropane and imidazolidine-dione groups can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[4,4’-Biphenyldiylbis(oxy)]dianiline
- 3,3’-[Biphenyl-4,4’-diylbis(-oxy)]diphthalic acid
- 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl
Uniqueness
Compared to these similar compounds, 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) stands out due to its unique combination of functional groups. The presence of both hydroxypropane and imidazolidine-dione groups provides a versatile platform for chemical modifications and interactions, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C28H34N4O8 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
3-[3-[4-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenyl]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C28H34N4O8/c1-27(2)23(35)31(25(37)29-27)13-19(33)15-39-21-9-5-17(6-10-21)18-7-11-22(12-8-18)40-16-20(34)14-32-24(36)28(3,4)30-26(32)38/h5-12,19-20,33-34H,13-16H2,1-4H3,(H,29,37)(H,30,38) |
InChI Key |
DMWTVOZXRFPKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4C(=O)C(NC4=O)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.